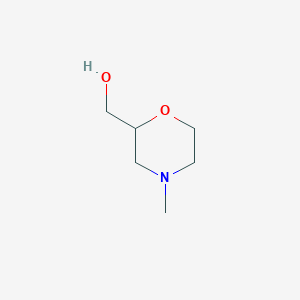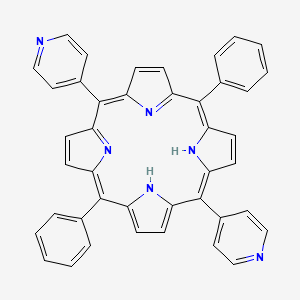
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine
Descripción general
Descripción
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine (DPyP) is a synthetic porphyrin . It has been used in the fabrication of a metallic cobalt nanoparticle-implanted graphene oxide nanohybrid (GO-Co-DPyP) .
Synthesis Analysis
The synthesis of DPyP involves the implantation of metallic cobalt nanoparticles in graphene oxide (GO). This process results in a stronger interaction between GO and DPyP, which enlarges the included angle between DPyP and GO .Molecular Structure Analysis
The molecular formula of DPyP is C44H28N6O4, and it has a molecular weight of 704.73 . The structure of DPyP includes two phenyl groups and two pyridyl groups attached to a porphyrin core .Chemical Reactions Analysis
DPyP has been used in photocatalytic reactions for hydrogen evolution. The GO-Co-DPyP nanohybrid showed higher photocatalytic activity for hydrogen evolution, which was about two times higher than that of Co2+ implanted in the GO .Aplicaciones Científicas De Investigación
Synthesis and Separation Methods
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine and its derivatives have been the subject of various synthesis and separation methods. For instance, Xiao-yong Zou reported improvements in the method of separation and synthesis of hydroxyphenyl-21H,23H-porphine derivatives, enhancing efficiency and product purity (Zou, 2000).
Photophysical Properties
Research by Makarska-Białokoz and Gładysz-Płaska examined the behavior of porphyrins like 5,10,15,20-tetraphenyl-21H,23H-porphine (H2TPP) and its derivatives under visible light irradiation in chloroform with β-myrcene, highlighting their potential in photophysical applications (Makarska-Białokoz & Gładysz-Płaska, 2016).
Fluorometric Studies
The ion-association adsorption of ionic derivatives of porphyrin, including variants similar to this compound, has been explored using total internal reflection fluorometry, providing insights into their interfacial behavior (Saitoh & Watarai, 1997).
Electrochemical Studies
Zhang, Lever, and Pietro investigated the ion association of hexacyanoferrate(III)/(II) with derivatives of porphyrin like this compound, using surface cyclic voltammetry. This study contributes to understanding the electrochemical properties of these compounds (Zhang, Lever, & Pietro, 1997).
Potential in Medical Applications
Matthews, Pouton, and Threadgill developed monofunctionalised derivatives of 5,10,15,20-tetraphenyl-21H,23H-porphine (TPP) for potential use in medical applications, such as in magnetic resonance imaging (MRI) (Matthews, Pouton, & Threadgill, 1999).
Fluorescence Probes for Phospholipids
Ibrahim et al. investigated the use of tetrakis(3-hydroxyphenyl)-21H,23H-porphine, a porphyrin derivative, as a fluorescence probe for phospholipids, demonstrating its potential in detecting lipid assemblies (Ibrahim et al., 2011).
Gas Sensing Applications
Pedrosa et al. utilized asymmetrically substituted porphyrins, similar in structure to this compound, to study their response to NO2 gas. This research highlights the potential of these compounds in gas sensing applications (Pedrosa et al., 2002).
Photoluminescence and Crystal Structure
Chen's study on a novel polyoxomolybdate porphyrin with diprotonated porphyrin as a counter-cation provides insight into the photoluminescence and crystal structure of such compounds, which may be relevant for materials science and photonics (Chen, 2020).
Porphyrin Assemblies and Chirality
Rong et al. explored the molecular assemblies and chiroptical properties of achiral porphyrins, shedding light on the potential applications of this compound in creating chiral structures (Rong et al., 2012).
Cancer Treatment Potential
Guo, Li, and Zhang synthesized nitrogen heterocycle porphyrins, akin to this compound, to assess their anticancer activity, suggesting their potential use in medical treatments (Guo, Li, & Zhang, 2003).
Molecular Tweezers and Host-Guest Interactions
Johnpeter et al. investigated the use of porphyrin derivatives as molecular tweezers, which could encapsulate guest molecules, indicating potential applications in molecular recognition and nanotechnology (Johnpeter et al., 2012).
Charge Transport Pathways
Li and Borguet's study on charge transport through single porphyrin molecules like this compound contributes to the understanding of molecular electronics and nanotechnology (Li & Borguet, 2012).
Mecanismo De Acción
Direcciones Futuras
The study of DPyP in the context of photocatalytic hydrogen evolution provides some theoretical and experimental basis for the assembly and photocatalytic performance of GO-based composites by interfacial modification . This suggests potential future directions in the development of efficient photocatalysts for hydrogen production.
Propiedades
IUPAC Name |
10,20-diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,47H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMPMUVAUHIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C9=CC=NC=C9)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514255 | |
| Record name | 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71410-72-5 | |
| Record name | 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



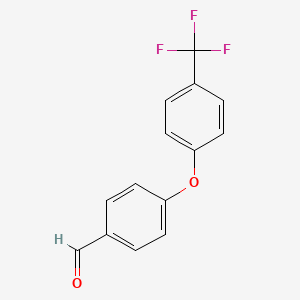
![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
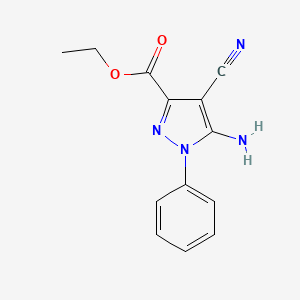
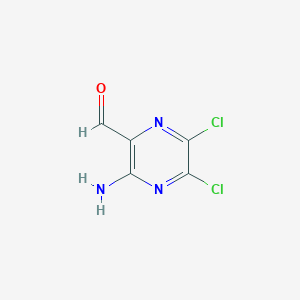

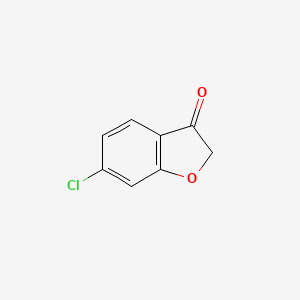


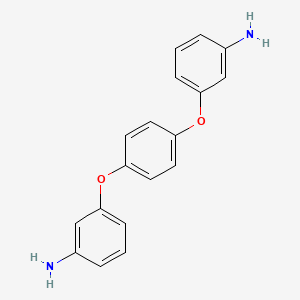
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
